1-Cbz-3-fluoro-4-methylaminopiperidine
Description
Properties
IUPAC Name |
benzyl 3-fluoro-4-(methylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-16-13-7-8-17(9-12(13)15)14(18)19-10-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMWQTWKPOPMIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1F)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901180606 | |
| Record name | Phenylmethyl 3-fluoro-4-(methylamino)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901180606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845256-60-2 | |
| Record name | Phenylmethyl 3-fluoro-4-(methylamino)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845256-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 3-fluoro-4-(methylamino)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901180606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation and Protection
The synthesis often begins with commercially available piperidine or 3-substituted piperidine derivatives. The nitrogen atom is protected using the carbobenzyloxy (Cbz) group to prevent unwanted side reactions during subsequent steps. This is typically achieved by reacting piperidine with benzyl chloroformate under basic conditions.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Piperidine + Benzyl chloroformate, base (e.g., NaHCO3) | Formation of 1-Cbz-piperidine |
Regioselective Fluorination at the 3-Position
Selective fluorination at the 3-position is a critical step. Methods include:
- Electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled temperature and solvent conditions to achieve regioselectivity.
- Radical fluorination approaches with fluorine sources and radical initiators.
The fluorination is generally performed on the protected piperidine to avoid side reactions at the amine.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 2 | 1-Cbz-piperidine + NFSI, solvent (e.g., MeCN), 0°C to RT | Introduction of fluorine at C-3 |
Introduction of the 4-Methylamino Group
The methylamino substituent at the 4-position can be introduced via nucleophilic substitution or reductive amination strategies:
- Starting from a 4-halo or 4-activated piperidine intermediate, nucleophilic displacement with methylamine under mild conditions.
- Alternatively, oxidation at the 4-position to a ketone followed by reductive amination with methylamine and a reducing agent (e.g., sodium cyanoborohydride).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 3 | 3-Fluoro-1-Cbz-piperidine (4-position activated) + CH3NH2, solvent (e.g., EtOH), mild heating | Formation of 1-Cbz-3-fluoro-4-methylaminopiperidine |
Final Purification and Characterization
The final compound is purified by chromatographic techniques such as flash column chromatography or preparative HPLC. Characterization is performed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F NMR)
- Mass spectrometry (MS)
- Infrared spectroscopy (IR)
- Elemental analysis
Research Findings and Optimization Notes
- Protection of the nitrogen with the Cbz group is essential to achieve regioselective fluorination and amination without side reactions.
- Electrophilic fluorination with NFSI provides good regioselectivity and yields when performed at low temperatures.
- Reductive amination for the 4-methylamino group introduction offers better selectivity compared to direct nucleophilic substitution, minimizing side products.
- Solvent choice and temperature control during fluorination and amination steps significantly impact yield and purity.
- The sequence of fluorination before amination is preferred to avoid deactivation or side reactions of the amine during fluorination.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Key Notes | Yield Range (%) |
|---|---|---|---|---|
| 1 | Nitrogen protection | Benzyl chloroformate, base, solvent (e.g., DCM) | Forms 1-Cbz-piperidine precursor | 85-95 |
| 2 | Electrophilic fluorination | NFSI, MeCN, 0°C to RT | Regioselective fluorination at C-3 | 60-80 |
| 3 | Reductive amination | CH3NH2, NaBH3CN or equivalent, EtOH, mild heat | Introduction of 4-methylamino substituent | 70-85 |
| 4 | Purification | Chromatography (flash or prep HPLC) | Achieves high purity for characterization | - |
Chemical Reactions Analysis
Types of Reactions
1-Cbz-3-fluoro-4-methylaminopiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
1-Cbz-3-fluoro-4-methylaminopiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to study the effects of fluorine substitution on biological activity.
Medicine: It serves as a building block for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cbz-3-fluoro-4-methylaminopiperidine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, while the methylamino group can modulate its pharmacokinetic properties. The specific pathways involved depend on the compound’s application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- The 3-fluoro substituent in the target compound likely enhances metabolic stability compared to non-fluorinated analogs .
- The methylamino group at position 4 may reduce solubility relative to primary amines (e.g., 4-NH₂ or 4-CH₂NH₂) due to steric hindrance.
ADMET and Pharmacokinetic Profiles
Key Observations :
- Fluorination may improve BBB penetration compared to non-fluorinated analogs .
- The methylamino group could reduce CYP2D6 inhibition relative to primary amines due to decreased basicity.
Key Observations :
- Safety protocols for analogs emphasize eye and skin protection due to irritant risks .
Biological Activity
1-Cbz-3-fluoro-4-methylaminopiperidine is a chemical compound with the molecular formula C14H19FN2O2. This compound is a derivative of piperidine, characterized by the presence of a carbobenzyloxy (Cbz) group, a fluorine atom, and a methylamino group. Its unique structure makes it a valuable compound in organic synthesis and medicinal chemistry.
The biological activity of this compound primarily arises from its interactions with various molecular targets, including enzymes and receptors. The fluorine atom enhances the compound's binding affinity and selectivity, while the methylamino group influences its pharmacokinetic properties. These interactions can lead to significant biological effects, making it an important compound for therapeutic applications.
Pharmacological Properties
This compound has been studied for its potential pharmacological activities. Research indicates that compounds with similar structures often exhibit significant activity against various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which can be crucial in drug development.
- Receptor Binding : Its structural features allow it to bind effectively to specific receptors, potentially modulating their activity.
Comparative Analysis with Similar Compounds
To understand the biological activity of this compound better, it is useful to compare it with related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-Cbz-3-fluoropiperidine | Lacks methylamino group | Reduced reactivity and biological activity |
| 1-Cbz-4-methylaminopiperidine | Lacks fluorine atom | Different chemical properties |
| 3-fluoro-4-methylaminopiperidine | No Cbz protection | Varies in stability and reactivity |
This table illustrates how the presence or absence of specific functional groups can significantly influence the compound's biological properties.
Case Studies and Applications
Recent studies have explored the synthesis and application of piperidine derivatives, including this compound. These studies highlight its potential in various fields:
- Medicinal Chemistry : As an intermediate in synthesizing pharmaceutical compounds, this derivative has shown promise in developing drugs targeting neurological disorders.
- Agrochemicals : The compound can also be utilized in producing agrochemicals, demonstrating its versatility beyond medicinal applications.
Example Study
A notable study by Usuki et al. (2023) investigated the synthesis of functionalized piperidines through chemoselective reactions. The research emphasized the importance of structural modifications on biological activity, suggesting that fluorine substitution could enhance certain pharmacological effects .
Q & A
Q. How should conflicting bioactivity data between in vitro and in vivo models be interpreted?
- Answer :
- Pharmacokinetic Factors : Check for poor oral bioavailability (e.g., low Cmax in plasma LC-MS) despite high in vitro potency .
- Metabolic Stability : Compare liver microsomal half-life (e.g., rat vs. human) to identify species-specific clearance .
- Off-Target Effects : Use proteome-wide affinity chromatography (e.g., CETSA) to detect unintended interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
